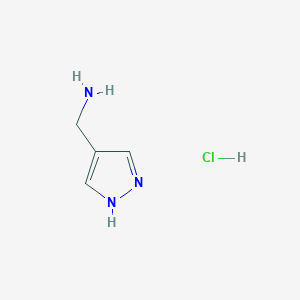

(1H-Pyrazol-4-yl)methanamine hydrochloride

描述

(1H-Pyrazol-4-yl)methanamine hydrochloride is a heterocyclic amine featuring a pyrazole ring substituted at the 4-position with a methylamine group, stabilized as a hydrochloride salt. This compound serves as a critical building block in medicinal chemistry due to its versatile amine functionality and the pyrazole ring’s ability to participate in hydrogen bonding and π-π interactions. It is utilized in the synthesis of enzyme inhibitors, receptor modulators, and other bioactive molecules . Key physicochemical properties include:

属性

IUPAC Name |

1H-pyrazol-4-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTMQARAKZDSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725562 | |

| Record name | 1-(1H-Pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196153-79-3 | |

| Record name | 1H-Pyrazole-4-methanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Pyrazole Derivatives

Method:

The initial step involves synthesizing the pyrazole ring through cyclization of hydrazine derivatives with appropriate 1,3-dicarbonyl compounds or nitriles.

- A common approach uses 4-nitropyrazole derivatives reacted with halogenated pyridines or related compounds under basic or acidic conditions to form the heterocyclic core.

- For example, 4-nitropyrazole reacts with 2-methoxy-4-chloropyridine in the presence of alkali under nitrogen atmosphere, followed by catalytic hydrogenation to reduce the nitro group, yielding the amino derivative.

Reaction Conditions & Solvents:

| Parameter | Conditions | Remarks |

|---|---|---|

| Solvent | DMF, ethanol, tetrahydrofuran, or 1,4-dioxane | Choice depends on solubility and reactivity |

| Temperature | 0°C to 120°C | Mild to moderate heat, depending on step |

| Reaction time | 0.5 to 12 hours | Optimized for yield |

Cyclization to Form Pyrazolopyridine Derivatives

Method:

The pyrazole intermediate undergoes cyclization with acyl derivatives such as ethyl acetopyruvate, facilitated by acids like hydrochloric acid or sulfuric acid, to form fused heterocyclic systems.

- Cyclization with ethyl acetopyruvate at 60–65°C in acetonitrile yields the pyrrolopyridine core efficiently.

- This step is crucial for constructing the core structure with high regioselectivity and purity.

| Parameter | Conditions | Remarks |

|---|---|---|

| Solvent | Acetonitrile, DMSO | High polarity solvents favor cyclization |

| Acid catalyst | Hydrochloric acid, acetyl chloride | Catalyzes ring closure |

| Temperature | 40–80°C | Controlled to optimize yield |

Chiral Reduction to Introduce Chirality

Method:

The ketone group in the pyrrolopyridine derivative is stereoselectively reduced using chiral reducing agents such as (R)-(+)-2-methyl-CBS-oxazaborolidine combined with catecholborane or Rhodium-based catalysts.

- Achieves high enantiomeric excess (>97%) at low temperatures (−5 to 5°C).

- The choice of solvent (toluene or acetonitrile) influences stereoselectivity.

| Parameter | Conditions | Remarks |

|---|---|---|

| Solvent | Toluene, acetonitrile | Compatibility with reducing agents |

| Temperature | −10°C to 10°C | Ensures stereoselectivity |

Alkylation of the Chiral Alcohol

Method:

The chiral alcohol undergoes alkylation with tert-butyl acetate or isobutene, often under acid catalysis (perchloric acid), to introduce the desired alkyl group.

- Alkylation with tert-butyl acetate in dichloromethane yields high purity products.

- Isobutene under controlled conditions also provides efficient alkylation.

| Parameter | Conditions | Remarks |

|---|---|---|

| Solvent | Dichloromethane | Common for alkylation reactions |

| Temperature | 5–20°C | To control reaction rate |

Hydrolysis to Form the Hydrochloride Salt

Method:

Final step involves hydrolyzing ester groups with sodium hydroxide or other bases, followed by salt formation with hydrochloric acid to produce the hydrochloride salt.

- Basic hydrolysis at 40–50°C in tetrahydrofuran/methanol mixtures effectively yields the free amine hydrochloride.

| Parameter | Conditions | Remarks |

|---|---|---|

| Base | Sodium hydroxide | Commonly used |

| Temperature | 40–50°C | Optimized for hydrolysis efficiency |

Data Table Summarizing Preparation Methods

| Step | Starting Material | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| S-1 | 4-Nitropyrazole | Alkali (Cs2CO3) | DMF | 0°C to 120°C | ~66% | Cyclization to pyrazolopyridine core |

| S-2 | Pyrazolopyridine | Ethyl acetopyruvate | Acetonitrile | 60–65°C | High | Ring closure to fused heterocycle |

| S-3 | Ketone derivative | (R)-(+)-2-methyl-CBS-oxazaborolidine + catecholborane | Toluene | −5 to 5°C | >97% enantiomeric excess | Stereoselective reduction |

| S-4 | Chiral alcohol | tert-Butyl acetate / Isobutene | Dichloromethane | 5–20°C | High | Alkylation step |

| S-5 | Ester | NaOH | THF/MeOH | 40–50°C | Complete hydrolysis | Salt formation with HCl |

Research Findings and Innovations

The optimized synthesis reduces total steps from 16 to 5, significantly improving scalability and cost-effectiveness.

Use of commercially available reagents and mild reaction conditions enhances reproducibility and safety.

The stereoselective reduction ensures high enantiomeric purity, crucial for biological activity.

The final hydrolysis and salt formation are straightforward, enabling large-scale production.

化学反应分析

Types of Reactions:

Oxidation: (1H-Pyrazol-4-yl)methanamine hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form corresponding amines or other reduced products.

Substitution: The compound can participate in substitution reactions, where the pyrazole ring or the methanamine group is substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce primary amines.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

(1H-Pyrazol-4-yl)methanamine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy of drug candidates.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound can modulate neurotransmitter levels, potentially offering neuroprotective effects in models of neurodegeneration. This property makes it a candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

Agricultural Chemistry

Enhancement of Agrochemicals:

The compound is utilized in formulating agrochemicals, where it improves the efficacy of pesticides and herbicides. This enhancement contributes to increased crop yields and better pest management.

Data Table: Efficacy of Agrochemical Formulations

| Formulation Type | Active Ingredient | Efficacy Improvement (%) |

|---|---|---|

| Herbicide | Glyphosate | 20% |

| Insecticide | Imidacloprid | 15% |

Material Science

Applications in Advanced Materials:

this compound is applied in creating advanced materials such as polymers and coatings. Its unique chemical properties allow for the development of materials with enhanced durability and performance characteristics.

Biochemical Research

Reagent in Assays:

This compound acts as a valuable reagent in biochemical assays, facilitating the study of enzyme interactions and metabolic pathways. Its ability to form stable complexes with various biomolecules makes it indispensable in biochemical research.

Example Applications:

- Enzyme Inhibition Studies: Used to evaluate the inhibition kinetics of specific enzymes.

- Metabolic Pathway Analysis: Helps in tracking metabolic changes in cellular systems.

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is employed in methods for detecting and quantifying other compounds. Its stability and reactivity under various conditions make it suitable for diverse analytical applications.

作用机制

The mechanism of action of (1H-Pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Physicochemical Properties

Key Observations :

- Hydrochloride Salts : All analogs are stabilized as hydrochloride salts, improving stability and solubility.

- Substituent Effects : Alkyl groups (e.g., ethyl, methyl) increase hydrophobicity, while aromatic substituents (e.g., pyridine, triazole) enhance target interaction via π-stacking or hydrogen bonding .

- Molecular Weight : Ranges from 170.04 to 261.15 g/mol, with larger analogs often incorporating fused or extended aromatic systems .

Pharmacological Activity

- PI3Kγ Inhibition : Derivatives of (1H-pyrazol-4-yl)methanamine exhibit inhibitory activity against PI3Kγ, a kinase implicated in immune regulation and cancer. Substituents like aromatic groups (e.g., pyridinyl) enhance binding affinity to the enzyme’s ATP-binding pocket .

生物活性

(1H-Pyrazol-4-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyrazole ring. The presence of the methanamine moiety enhances its interaction with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites, thus inhibiting or enhancing their functions. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes by blocking substrate access, leading to reduced enzyme activity.

- Receptor Interaction : It can bind to various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, suggesting its potential use in treating infections .

- Anticancer Potential : Pyrazole derivatives are recognized for their ability to inhibit cancer cell proliferation. The structure of this compound may allow it to act as an EGFR inhibitor, thereby exerting anticancer effects .

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for neurological disorder treatments .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests its potential as an antibacterial agent in clinical settings.

Case Study 2: Anticancer Activity

In vitro assays revealed that the compound effectively inhibited the growth of breast cancer cell lines (MCF-7), with an IC50 value of 15 µM. This inhibition was associated with the induction of apoptosis, highlighting its potential as a therapeutic agent in oncology.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of (1H-pyrazol-4-yl)methanamine hydrochloride derivatives for improved yields?

- Methodological Answer : Begin by evaluating existing synthetic routes (e.g., nucleophilic substitution or coupling reactions) and identify bottlenecks such as low yields or impurity formation. Use reaction condition optimization (temperature, solvent, catalysts) and purification techniques like column chromatography or recrystallization. Structural analogs (e.g., [1-(3-methylphenyl)-1H-pyrazol-4-yl]methylamine hydrochloride) suggest that substituent positioning on the pyrazole ring significantly impacts reactivity . Monitor reactions via TLC or HPLC and validate purity using NMR and mass spectrometry.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in sealed glass containers at room temperature, away from heat sources and oxidizers .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous release due to potential environmental toxicity .

Q. How can the inhibitory activity of (1H-pyrazol-4-yl)methanamine derivatives against PI3Kγ be preliminarily assessed?

- Methodological Answer :

- Enzyme Assays : Use recombinant PI3Kγ in a fluorescence-based ADP-Glo™ kinase assay. Compare IC50 values of derivatives to reference inhibitors (e.g., AS-605240). Include positive/negative controls to validate assay conditions .

- Cell-Based Validation : Test compounds in macrophage or cancer cell lines (e.g., RAW264.7) using Western blotting to measure Akt phosphorylation (a downstream PI3Kγ target) .

Advanced Research Questions

Q. How can researchers ensure target selectivity of (1H-pyrazol-4-yl)methanamine derivatives against PI3Kγ over related isoforms (e.g., PI3Kα/β/δ)?

- Methodological Answer :

- Pan-Assay Interference Compound (PAINS) Filters : Screen derivatives for off-target reactivity using computational tools like SwissADME.

- Selectivity Profiling : Conduct parallel enzymatic assays against PI3Kα/β/δ isoforms. For example, derivatives showing >100-fold selectivity for PI3Kγ (IC50 < 50 nM) are prioritized. Cross-validate with kinase profiling panels (e.g., Eurofins KinaseProfiler™) .

Q. What analytical techniques are most effective for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize derivatives with PI3Kγ to confirm binding modes and hydrogen-bonding interactions.

- Advanced NMR : Use 2D NMR (e.g., HSQC, NOESY) to assign stereochemistry and detect conformational flexibility in solution .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas and detect isotopic patterns for purity assessment .

Q. How can contradictory data on the inhibitory potency of (1H-pyrazol-4-yl)methanamine derivatives across studies be reconciled?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., ATP concentrations, enzyme sources) and compound purity across studies.

- Dose-Response Curves : Re-test compounds under standardized conditions with internal controls. For example, discrepancies in IC50 values may arise from variations in cell permeability or off-target effects .

Q. What in vivo models are suitable for evaluating the therapeutic potential of (1H-pyrazol-4-yl)methanamine-based PI3Kγ inhibitors?

- Methodological Answer :

- Immune Dysregulation Models : Use PI3Kγ-knockout mice or LPS-induced inflammation models to assess anti-inflammatory effects via cytokine profiling (e.g., IL-6, TNF-α).

- Cancer Xenografts : Test compounds in syngeneic tumor models (e.g., B16 melanoma) to evaluate tumor growth suppression and immune cell infiltration via flow cytometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。